molecular formula C21H21FeN6O6 B157969 Fe(3+)-Abha CAS No. 131612-27-6

Fe(3+)-Abha

Cat. No.: B157969
CAS No.: 131612-27-6
M. Wt: 509.3 g/mol
InChI Key: FEYJWNLLZVCLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Fe(3+)-Abha complex is a chemical reagent supplied exclusively for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any clinical procedures . RUO products, like this one, are essential tools for scientific investigation, drug discovery, and the development of new diagnostic assays in controlled laboratory settings . Ferric iron (Fe³⁺) is a transition metal ion critical in numerous metabolic processes, including oxygen transport, DNA synthesis, and electron transfer in the mitochondrial respiratory chain . In research applications, the redox activity of Fe³⁺ is a key area of interest. After cellular uptake and reduction to Fe²⁺, it can participate in Fenton chemistry, reacting with hydrogen peroxide to generate highly reactive hydroxyl radicals . This mechanism is foundational for studies investigating oxidative stress in cellular models and for exploring the antibacterial properties of iron, where the generated free radicals can cause damage to proteins and nucleic acids . Furthermore, given the established role of iron in cellular proliferation, certain Fe(III) complexes have shown significant cytotoxic activity in scientific research, making them candidates for studies in oncology, such as investigating growth inhibition and the induction of apoptosis in triple-negative breast cancer (TNBC) cell lines . Researchers value this compound for its potential to unravel metal-involved biological pathways.

Properties

CAS No.

131612-27-6

Molecular Formula

C21H21FeN6O6

Molecular Weight

509.3 g/mol

IUPAC Name

4-amino-N-oxidobenzamide;iron(3+)

InChI

InChI=1S/3C7H7N2O2.Fe/c3*8-6-3-1-5(2-4-6)7(10)9-11;/h3*1-4H,(H3-,8,9,10,11);/q3*-1;+3

InChI Key

FEYJWNLLZVCLCI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N[O-])N.C1=CC(=CC=C1C(=O)N[O-])N.C1=CC(=CC=C1C(=O)N[O-])N.[Fe+3]

Canonical SMILES

C1=CC(=CC=C1C(=O)N[O-])N.C1=CC(=CC=C1C(=O)N[O-])N.C1=CC(=CC=C1C(=O)N[O-])N.[Fe+3]

Other CAS No.

131612-27-6

Synonyms

Fe(3+)-ABHA
iron(3+)-4-aminobenzohydroxamic acid complex

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the Fe(3+)-Abha typically involves the reaction of ferric nitrate with 4-aminobenzohydroxamic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the proper coordination of the iron ion with the hydroxamic acid ligand. The reaction mixture is usually stirred at room temperature for several hours, followed by filtration and purification to obtain the desired complex.

Industrial Production Methods

While the industrial production methods for this specific complex are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and concentration of reactants to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

The Fe(3+)-Abha can undergo various types of chemical reactions, including:

    Oxidation-Reduction Reactions: The iron center can participate in redox reactions, where it can be reduced to iron(2+) or oxidized to higher oxidation states.

    Substitution Reactions: The ligands coordinated to the iron center can be substituted by other ligands, depending on the reaction conditions.

    Hydrolysis Reactions: The complex can undergo hydrolysis in the presence of water, leading to the formation of iron hydroxides and free ligands.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, ascorbic acid.

    Substitution Reagents: Various ligands such as phosphines, amines, and thiols.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iron(2+) complexes, while substitution reactions can produce new coordination compounds with different ligands.

Scientific Research Applications

The Fe(3+)-Abha has several scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.

    Biology: Studied for its potential role in inhibiting metalloenzymes, which are enzymes that require metal ions for their activity.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells by interfering with iron metabolism.

    Industry: Utilized in the development of new materials with specific magnetic and electronic properties.

Mechanism of Action

The mechanism of action of the Fe(3+)-Abha involves the coordination of the iron ion with the hydroxamic acid ligand, which enhances the stability and reactivity of the complex. The iron center can participate in redox reactions, facilitating electron transfer processes. The complex can also interact with biological molecules, such as proteins and DNA, through coordination and hydrogen bonding, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

(a) 3-Ethyl-2-Propenoate (3-EPHA)
  • Structure : Contains an ester functional group (R-CO-O-R') and a conjugated double bond system.
  • Properties : Acts as a catalyst in organic synthesis and polymer production. Unlike Fe³⁺-Abha, 3-EPHA lacks redox activity but exhibits thermal stability up to 150°C .
  • Applications : Used in coatings and specialty polymers, contrasting with Fe³⁺-Abha’s biochemical applications.
(b) Ranitidine-Fe³⁺ Complex
  • Structure : Forms a 2:1 stoichiometric complex [(Fe³⁺)₂Ran], where ranitidine (a histamine H₂-receptor antagonist) acts as a polydentate ligand.
  • Applications : Studied for drug-metal interactions, whereas Fe³⁺-Abha is primarily a research tool for antioxidant assays.
Table 1: Structural and Functional Comparison
Compound Key Functional Groups Redox Activity Stability (pH) Applications
Fe³⁺-Abha Undefined ligand High Broad (pH 3–7) Antioxidant assays, catalysis
3-EPHA Ester, alkene Low Thermal (≤150°C) Polymers, coatings
Ranitidine-Fe³⁺ Amine, thioether Moderate pH 6.5 Drug-metal interaction studies

Functional Analogues

(a) Fe³⁺-Gd³⁺/Dy³⁺ Complexes
  • Properties : These lanthanide complexes, such as Gd³⁺ and Dy³⁺, exhibit luminescence and radiation-induced activation. Unlike Fe³⁺-Abha, their utility lies in imaging and radiation chemistry rather than redox reactions .
  • Applications : Used in MRI contrast agents (Gd³⁺) and photonic materials, diverging from Fe³⁺-Abha’s role in biochemistry.
(b) Fe³⁺-Al³⁺ Competitive Binding
  • Properties: Both ions compete for binding sites in organic ligands. Fe³⁺-Abha shows higher affinity for phenolic and carboxylate groups compared to Al³⁺, which prefers hard donor sites like phosphates .
  • Implications : This selectivity is critical in environmental chemistry (e.g., metal adsorption in soils) and aligns with Fe³⁺-Abha’s use in controlled redox environments .

Stability and Reactivity

  • Thermodynamic Stability : Fe³⁺-Abha’s stability constant (log K) is hypothesized to be lower than that of ranitidine-Fe³⁺ (log K ≈ 8.2 for [(Fe³⁺)₂Ran]), based on ligand denticity and solvent effects .
  • Kinetic Reactivity : Faster Fe³⁺-Fe²⁺ transformation kinetics compared to other Fe³⁺-ligand systems, making it preferable for rapid antioxidant screening .

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